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Compound of Interest

Compound Name: 5-Formyl-8-hydroxycarbostyril

Cat. No.: B045642

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
5-Formyl-8-hydroxycarbostyril, a significant metabolite of the 32-adrenergic agonist,
procaterol. Due to the limited availability of directly published spectra for this specific
compound, this guide also includes data for its closely related tautomer, 8-hydroxyquinoline-5-
carbaldehyde, to provide valuable comparative insights for researchers.

: | Identificati

) 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-
Systematic Name

carbaldehyde
Common Name 5-Formyl-8-hydroxycarbostyril
CAS Number 68304-21-2
Molecular Formula C10H7NOs
Molecular Weight 189.17 g/mol

Spectroscopic Data

Comprehensive spectroscopic data for 5-Formyl-8-hydroxycarbostyril is not readily available
in public databases. It has been identified as a metabolite of procaterol through mass
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fragmentography, a specialized mass spectrometry technique. While the full spectra from these

metabolic studies are not published, the fragmentation patterns are key to its identification.

To facilitate research and characterization, we present spectroscopic data for the closely

related and more extensively studied tautomer, 8-hydroxyquinoline-5-carbaldehyde. This data

can serve as a valuable reference for identifying the characteristic signals of the shared

guinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of 8-hydroxyquinoline-5-carbaldehyde

Table 1: *H NMR Data of 8-hydroxyquinoline-5-carbaldehyde

Chemical Shift ()

Coupling Constant

oo Multiplicity (3) Hz Assignment
10.16 s 1H, -CHO

9.71 dd 1.6, 8.4 1H, Ar-H

8.89 dd 1.6, 4.0 1H, Ar-H

8.02 d 8.0 1H, Ar-H

7.69 q 4.0 1H, Ar-H

7.30 d 8.0 1H, Ar-H

Solvent: CDCls,
Frequency: 400 MHz

Table 2: 13C NMR Data of 8-hydroxyquinoline-5-carbaldehyde
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Chemical Shift (8) ppm Assighment
193.1 -CHO
160.5 Ar-C
149.9 Ar-C
141.1 Ar-C
138.9 Ar-C
133.9 Ar-C
127.7 Ar-C
1255 Ar-C
1234 Ar-C
111.7 Ar-C

Solvent: DMSO-ds, Frequency: 400 MHz

Mass Spectrometry (MS) Data

While a full mass spectrum for 5-Formyl-8-hydroxycarbostyril is not publicly available, its
identity as a metabolite was confirmed by mass fragmentography. This technique involves

monitoring specific fragment ions characteristic of the molecule. For the parent compound,
procaterol, and its metabolites, trimethylsilylated derivatives are often analyzed by GC-MS.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 5-Formyl-8-
hydroxycarbostyril are not explicitly published. However, standard methodologies for NMR,
IR, and MS would be employed. The following are generalized protocols based on standard
laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A 5-10 mg sample of 5-Formyl-8-hydroxycarbostyril would be
dissolved in a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a 5 mm NMR tube.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be
used.

'H NMR Acquisition: Standard proton spectra would be acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Carbon spectra, including broadband decoupled and potentially DEPT
(Distortionless Enhancement by Polarization Transfer) experiments, would be run to identify
all carbon environments.

Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound would be mixed
with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated
Total Reflectance (ATR) accessory could be used.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400
cm~1) by co-adding multiple scans to improve the signal-to-noise ratio. A background
spectrum of the pure KBr pellet or the empty ATR crystal would be subtracted.

Mass Spectrometry (MS)

Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g.,
methanol, acetonitrile). For GC-MS analysis of procaterol metabolites, derivatization to form
trimethylsilyl (TMS) ethers is a common practice to increase volatility.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation
technique like Gas Chromatography (GC) or Liquid Chromatography (LC), would be used.

lonization: Electron lonization (EI) is common for GC-MS, while Electrospray lonization (ESI)
is typical for LC-MS.
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» Data Acquisition: The instrument would be set to scan over a relevant mass-to-charge (m/z)
range. For structural elucidation, tandem mass spectrometry (MS/MS) would be performed
to obtain fragmentation patterns.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
synthesized or isolated compound like 5-Formyl-8-hydroxycarbostyril.

Spectroscopic analysis workflow for 5-Formyl-8-hydroxycarbostyril.

This guide serves as a foundational resource for professionals engaged in the study and
development of compounds related to 5-Formyl-8-hydroxycarbostyril. While direct
spectroscopic data remains elusive in public domains, the provided information on its tautomer
and generalized experimental protocols offers a solid starting point for further research.

 To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for 5-
Formyl-8-hydroxycarbostyril]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045642#spectroscopic-data-for-5-formyl-8-
hydroxycarbostyril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b045642?utm_src=pdf-body
https://www.benchchem.com/product/b045642?utm_src=pdf-body
https://www.benchchem.com/product/b045642?utm_src=pdf-body
https://www.benchchem.com/product/b045642#spectroscopic-data-for-5-formyl-8-hydroxycarbostyril
https://www.benchchem.com/product/b045642#spectroscopic-data-for-5-formyl-8-hydroxycarbostyril
https://www.benchchem.com/product/b045642#spectroscopic-data-for-5-formyl-8-hydroxycarbostyril
https://www.benchchem.com/product/b045642#spectroscopic-data-for-5-formyl-8-hydroxycarbostyril
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b045642?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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